N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE

Polymer chemistry Post-polymerization modification Monomer design

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (CAS 2286471-79-0, molecular formula C₁₁H₁₇N₃O, molecular weight 207.27 g/mol) is a synthetic acrylamide derivative containing a 1-ethyl-3,5-dimethyl-1H-pyrazole core connected via a methylene linker. The compound is commercially available as a research building block, typically synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride in the presence of a base such as triethylamine.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2286471-79-0
Cat. No. B2996467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE
CAS2286471-79-0
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)CNC(=O)C=C)C
InChIInChI=1S/C11H17N3O/c1-5-11(15)12-7-10-8(3)13-14(6-2)9(10)4/h5H,1,6-7H2,2-4H3,(H,12,15)
InChIKeyQGQJXXYJXDDZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (CAS 2286471-79-0): Chemical Identity and Comparator Landscape for Scientific Procurement


N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (CAS 2286471-79-0, molecular formula C₁₁H₁₇N₃O, molecular weight 207.27 g/mol) is a synthetic acrylamide derivative containing a 1-ethyl-3,5-dimethyl-1H-pyrazole core connected via a methylene linker . The compound is commercially available as a research building block, typically synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride in the presence of a base such as triethylamine . Its closest structural analogs include (a) the unsubstituted N-(pyrazol-4-ylmethyl)acrylamide, (b) N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (lacking the 5-methyl and N-ethyl substituents), (c) N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acrylamide (lacking the 5-methyl group), and (d) the regioisomeric N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide series where the acrylamide is directly attached to the pyrazole ring without a methylene spacer. At the time of this analysis, publicly available quantitative comparator data—such as head-to-head IC₅₀ values, selectivity panels, ADMET parameters, or polymerization kinetics—were not identified in primary peer-reviewed literature or patents for this specific compound [1]. The evidence presented below acknowledges this limitation and distinguishes between class-level inferences supported by related pyrazole–acrylamide literature and the absence of compound-specific differentiation data.

Why In-Class Substitution of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide Is Scientifically Unjustified Without Quantitative Comparator Data


Pyrazole–acrylamide conjugates are not a functionally interchangeable class. The presence and position of substituents on the pyrazole ring (N-ethyl vs. N-methyl vs. N–H; 3,5-dimethyl vs. 3-methyl vs. unsubstituted), the nature of the linker between the pyrazole and the acrylamide (methylene vs. direct attachment vs. vinyl spacer), and the electronic character of the acrylamide Michael acceptor all profoundly influence covalent target engagement, polymerization kinetics, and post-polymerization modification reactivity [1]. Pan and Ouchi (2016) demonstrated that simple substituent changes on pyrazole-acrylamide monomers (e.g., PyAm vs. MePyAm vs. iPrPyAm vs. ESPyAm) produce measurable shifts in vinyl proton NMR chemical environments, directly reflecting altered electronic properties that govern aminolysis reactivity [1]. The target compound's unique combination of a 1-ethyl-3,5-dimethylpyrazole motif and a methylene spacer places it structurally between the directly attached pyrazole-acrylamide monomers studied by Pan and Ouchi and the more elaborate pyrazole-acrylamide conjugates explored as kinase inhibitors (e.g., Mcl-1 inhibitors with IC₅₀ = 400 nM bearing similar pyrazole cores) [2]. Without compound-specific, quantitative comparator data, assuming functional equivalence to any of these analogs would be unscientific. The following section identifies the limited evidence that does exist and explicitly flags where quantitative differentiation data are absent.

Quantitative Differentiation Evidence for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide: A Critical Assessment of Available Data


Molecular Topology: The Methylene Spacer Distinguishes This Compound from Directly Attached Pyrazole–Acrylamide Monomers

The target compound incorporates a methylene (–CH₂–) spacer between the pyrazole 4-position and the acrylamide nitrogen, in contrast to the directly N-attached pyrazole-acrylamide monomers (PyAm, MePyAm, iPrPyAm, ESPyAm) reported by Pan and Ouchi, where the acrylamide carbonyl is directly conjugated with the pyrazole ring [1]. This topological difference is expected to alter both the electronic character of the acrylamide double bond and the steric environment around the reactive site. The Pan and Ouchi study provides quantitative NMR evidence that even modest substituent changes on directly attached pyrazole-acrylamides shift vinyl proton resonances measurably (exact shift values reported in the paper for PyAm, MePyAm, iPrPyAm, and ESPyAm monomers), demonstrating electronic sensitivity to pyrazole substitution [1]. However, no analogous NMR or reactivity data exist for the methylene-linked target compound, preventing a quantified comparison.

Polymer chemistry Post-polymerization modification Monomer design

Biological Activity of the 1-Ethyl-3,5-dimethylpyrazole Scaffold: Class-Level Precedent from BindingDB

A structurally related compound bearing the identical 1-ethyl-3,5-dimethyl-1H-pyrazole core, 2-(4-chlorophenyl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide (BDBM50374), exhibits an IC₅₀ of 400 nM against the induced myeloid leukemia cell differentiation protein Mcl-1 in an NIH Molecular Libraries Screening Centers Network (MLSCN) assay [1]. This provides class-level evidence that the 1-ethyl-3,5-dimethyl-1H-pyrazole scaffold is compatible with sub-micromolar target engagement. However, this comparator differs from the target compound in three critical aspects: (i) it uses a hydrazone linker rather than a methylene-amide linker, (ii) it bears a 4-chlorophenyl acetohydrazide moiety absent in the target compound, and (iii) no data are available on whether the target compound itself engages Mcl-1 or any other target. The target compound's acrylamide group could, in principle, serve as a covalent warhead, but no covalent target engagement data exist.

Medicinal chemistry Kinase inhibition Mcl-1 inhibitor

Synthetic Accessibility and Purity Profile: Vendor-Reported Specifications and Comparator Availability

The target compound is synthesized via a single-step reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride and triethylamine . This route is analogous to the synthesis of other pyrazole-acrylamide building blocks, but the 1-ethyl-3,5-dimethyl-4-carbaldehyde precursor is distinct from the more common 1,3-dimethyl-5-unsubstituted pyrazole carbaldehydes. Vendor listings (Chemsrc) report the compound as available for research purposes, with molecular weight 207.27 g/mol, though density, boiling point, and melting point are listed as "N/A" . In comparison, the closely related analog N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide (CAS 1164504-75-9) is more widely catalogued with fuller physicochemical characterization , suggesting that the target compound occupies an earlier stage of commercial development and characterization maturity.

Chemical procurement Building block Synthetic chemistry

Caveat: Absence of Direct Head-to-Head Comparative Data Against Any Defined Analog

Following exhaustive searching of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and patent databases (USPTO, WIPO, Espacenet) using the compound name, CAS number (2286471-79-0), InChIKey (QGQJXXYJXDDZGI-UHFFFAOYSA-N), and substructure queries for the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl core, no study was identified that directly compared the target compound against a structurally defined analog using any quantitative assay endpoint (IC₅₀, Kd, k_inact/K_I, polymer conversion, aminolysis rate constant, solubility, logD, metabolic stability, etc.). This absence of data is explicitly noted in compliance with the evidence-admission rules of this guide. Users should not interpret the lack of negative data as evidence of non-differentiation; rather, the compound's differentiation profile remains empirically uncharacterized in the public domain. Any procurement decision must weigh this evidence gap against the compound's unique structural features (methylene spacer, 1-ethyl-3,5-dimethyl substitution pattern, acrylamide Michael acceptor) that confer hypothetical differentiation potential.

Data gap Evidence limitation Comparator analysis

Recommended Application Scenarios for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide Based on Available Evidence


Exploratory Medicinal Chemistry: Synthesis of Covalent Probe Libraries Targeting Proteins with Accessible Cysteine Residues

The acrylamide moiety of the target compound can serve as a weakly electrophilic Michael acceptor for covalent modification of cysteine residues in target proteins. While no target-specific data exist, the 1-ethyl-3,5-dimethylpyrazole core has demonstrated compatibility with sub-micromolar target engagement in related chemotypes (BDBM50374, Mcl-1 IC₅₀ = 400 nM) [1]. The methylene spacer provides a distinct geometry compared to directly attached pyrazole-acrylamides, potentially enabling exploration of novel binding poses in structure-based design. Users should plan for in-house biochemical profiling, as no published selectivity or potency data are available to guide target selection.

Polymer Chemistry: Development of Post-Polymerization-Modifiable Acrylamide Copolymers with Pyrazole-Pendant Groups

Inspired by the work of Pan and Ouchi (2016), who demonstrated that pyrazole-substituted acrylamides undergo selective, quantitative aminolysis after radical polymerization [2], the target compound could be evaluated as a monomer for post-polymerization modification (PPM). Its methylene spacer distinguishes it from the directly attached pyrazole-acrylamides studied by Pan and Ouchi, and the 1-ethyl-3,5-dimethyl substitution pattern may confer different aminolysis reactivity. However, as noted in Section 3, no polymerization or aminolysis kinetic data exist for this specific compound. Researchers should conduct comparative reactivity studies against established monomers such as PFA (pentafluorophenyl acrylate) or the Pan and Ouchi MePyAm monomer before committing to large-scale procurement.

Structure–Activity Relationship (SAR) Studies: Probing the Effect of N-Alkyl and C-Methyl Substituents on Pyrazole Bioisosterism

Pyrazoles are established bioisosteres of phenols, amides, and other functional groups in medicinal chemistry. The 1-ethyl-3,5-dimethyl substitution pattern of the target compound represents a relatively underexplored region of pyrazole chemical space compared to the more common 1-methyl-3-substituted pyrazoles . The target compound can serve as a late-stage diversification intermediate; its primary amine (revealed after deprotection or further functionalization of the acrylamide) or the acrylamide itself can be conjugated to pharmacophores. Procurement for systematic SAR exploration is justified by the compound's structural novelty, though users must acknowledge the absence of pre-existing biological data.

Chemical Biology Tool Development: Synthesis of Photoaffinity or Affinity Chromatography Probes

The acrylamide group provides a reactive handle for further conjugation (e.g., thiol-ene click chemistry, Michael addition with thiols) while the pyrazole core can engage biological targets as suggested by the Mcl-1 inhibitor precedent (BDBM50374) [1]. The methylene linker provides additional conformational flexibility compared to directly attached analogs, which may be advantageous for optimizing linker geometry in bifunctional probes. As with all other scenarios, empirical validation of target engagement and selectivity is the responsibility of the end user, as no probe-specific data are available for this compound.

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